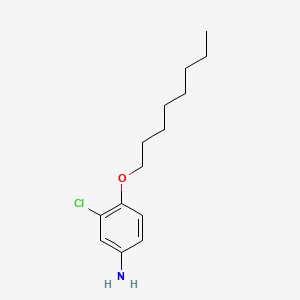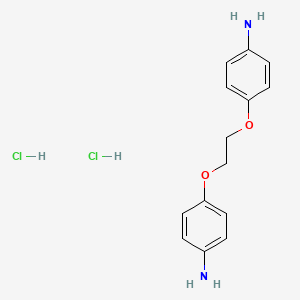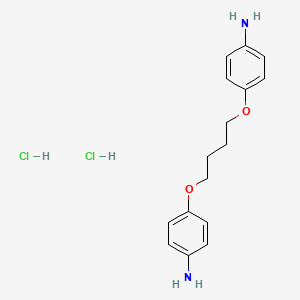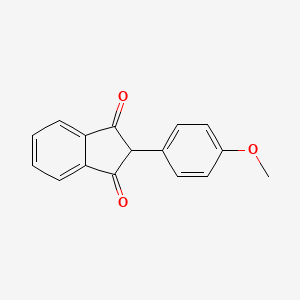
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
概要
説明
- 1878年に最初に合成され、腎毒性のために化学的に類似した鎮痛薬であるフェナセチン が撤退された後、1950年代に注目を集めました。
- 今日、PMID8709131C2a (+) は世界中で広く使用されており、市販されており、WHO鎮痛薬ラダーの最初のステップを形成しています。
PMID8709131C2a (+): , 別名 としても知られている、は、系統的なIUPAC名 または を持つ化合物です。その化学式は です。
準備方法
化学反応の分析
反応: は、ベンゼンやピリジン環系と同様に、求核置換反応と求電子置換反応を起こします。
一般的な試薬と条件: 反応には、酸、塩基、酸化剤などのさまざまな試薬が含まれる場合があります。詳細な条件は、特定の反応によって異なります。
主要な生成物: これらの反応から生成される生成物は異なる場合がありますが、多くの場合、キノリン骨格を保持します。
科学的研究の応用
医学: は、抗がん剤、抗酸化剤、抗炎症剤、抗マラリア剤、抗SARS-CoV-2剤、抗結核剤などのさまざまな治療分野での可能性について調査されてきました。
化学: 広範な生物応答により、創薬プログラムにおいて特権構造として役立っています。
作用機序
- 1世紀以上にわたる研究にもかかわらず、正確なメカニズムは不明のままです。
中枢メカニズム:
類似化合物との比較
独自性: 類似化合物と比較して独自の機能を強調するには、包括的な分析が必要です。
類似化合物: 類似化合物に関する具体的な情報はありませんが、関連するキノリン誘導体を調査することで、貴重な洞察を得ることができます。
特性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC名 |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChIキー |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
正規SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














